N-Benzyl Substitution Eliminates the Hydrogen-Bond Donor Relative to the Unsubstituted Amide Analog
The target compound differs from the direct des-benzyl analog N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide (CAS 868230-92-6) by the presence of an N-benzyl group. This substitution changes the hydrogen-bond donor count from 1 to 0 and increases the calculated partition coefficient (XLogP3) from approximately 2.8 to 4.7 [1]. The complete loss of H-bond donor capacity is a critical determinant of membrane permeability and CNS penetration potential in the M4 PAM chemotype, where lower HBD count correlates with improved brain exposure [2].
| Evidence Dimension | Hydrogen bond donor count and calculated logP (XLogP3) |
|---|---|
| Target Compound Data | HBD = 0; XLogP3 = 4.7 [1] |
| Comparator Or Baseline | N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide (CAS 868230-92-6): HBD = 1; estimated XLogP3 ≈ 2.8 |
| Quantified Difference | ΔHBD = −1 (complete elimination); ΔXLogP3 ≈ +1.9 log units |
| Conditions | Computed properties from PubChem (XLogP3 3.0) and ChemSrc; experimental confirmation not available for target compound [1] |
Why This Matters
The absence of an H-bond donor and higher lipophilicity predict enhanced passive membrane permeability, a key advantage for intracellular target engagement or CNS applications where the N-H analog may be disadvantaged.
- [1] PubChem Compound Summary for CID 7615843. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/7615843 (accessed 2026-04-30). View Source
- [2] Salovich, J.M. et al. Bioorg. Med. Chem. Lett. 2012, 22, 5084–5088. ML293 (0 HBD) achieved brain:plasma ratio (B:P) = 0.85 and brain concentration = 10.3 µM at 10 mg/kg PO in rat. View Source
